molecular formula C8H4ClF3O3 B14762624 3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid

3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B14762624
M. Wt: 240.56 g/mol
InChI Key: IBFRDODQYVCVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H4ClF3O3 This compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the chloro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of both a chloro and a hydroxy group on the benzoic acid ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4ClF3O3

Molecular Weight

240.56 g/mol

IUPAC Name

3-chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4ClF3O3/c9-5-4(8(10,11)12)2-1-3(6(5)13)7(14)15/h1-2,13H,(H,14,15)

InChI Key

IBFRDODQYVCVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.